2-{[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio}-N-(5-fluoro-2-methylphenyl)acetamide
Description
The compound “2-{[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio}-N-(5-fluoro-2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups including a cyano group (-CN), a thioether group (-S-), a methoxy group (-OCH3), and an acetamide group (CH3CONH-). It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The cyano group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule. The thioether and methoxy groups are electron-donating, which would also influence the molecule’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition reactions. The thioether group could potentially be oxidized. The acetamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and acetamide groups would likely make the compound polar and potentially soluble in polar solvents .Properties
IUPAC Name |
2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-6-8-17(23)11-20(14)25-21(27)13-29-22-16(12-24)7-9-19(26-22)15-4-3-5-18(10-15)28-2/h3-11H,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKMSSDFLAINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=C(C=CC(=N2)C3=CC(=CC=C3)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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